Cas no 887867-67-6 (3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide)

3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
- 3-phenoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- AB00669189-01
- F0608-1158
- AKOS024586813
- 887867-67-6
- CCG-299575
- 3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide
- 3-phenoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
-
- Inchi: 1S/C20H14N4O3/c25-18(22-20-24-23-19(27-20)14-9-11-21-12-10-14)15-5-4-8-17(13-15)26-16-6-2-1-3-7-16/h1-13H,(H,22,24,25)
- InChI Key: DOQRZBLBLKTJQN-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC(C(NC2=NN=C(C3C=CN=CC=3)O2)=O)=C1
Computed Properties
- Exact Mass: 358.10659032g/mol
- Monoisotopic Mass: 358.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.1Ų
- XLogP3: 3
3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0608-1158-50mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-10mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-10μmol |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-2μmol |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-5mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-20mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-100mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-3mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-15mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0608-1158-40mg |
3-phenoxy-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]benzamide |
887867-67-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide Related Literature
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
Additional information on 3-phenoxy-N-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide
3-Phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 887867-67-6)
The compound 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 887867-67-6) is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of benzamides and incorporates functional groups such as the phenoxy group and the 1,3,4-oxadiazole ring system. The presence of these functional groups makes it a promising candidate for various applications in the fields of pharmacology and materials science.
Recent studies have highlighted the potential of benzamide derivatives in drug discovery, particularly in targeting specific biological pathways. The phenoxy group in this compound is known to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the 1,3,4-oxadiazole ring system is a heterocyclic structure that has been associated with anti-inflammatory and antioxidant properties. These attributes make 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide a valuable molecule for further exploration in therapeutic applications.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as nucleophilic substitution and condensation reactions to achieve the desired molecular architecture. The incorporation of the pyridine ring into the molecule adds electronic diversity and enhances its reactivity. This makes it suitable for use in various chemical transformations and catalytic processes.
In terms of biological activity, 3-phenoxy-N-(5-pyridin-4-yl)-1,3,4-oxadiazol-2-ylbenzamide has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Studies conducted using computational modeling techniques have revealed its ability to bind to specific protein targets with high affinity. This suggests that it could be developed into a lead compound for treating conditions such as inflammation and oxidative stress-related disorders.
Moreover, the compound's structural features make it an interesting candidate for material science applications. The combination of aromatic rings and heterocyclic systems provides it with unique electronic properties. Researchers are exploring its potential as a component in advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to exhibit fluorescence under certain conditions further enhances its utility in sensing and imaging technologies.
From an environmental perspective, the stability and biodegradability of 3-phenoxy-N-(5-pyridin-4-yL)-1,3,4-Oxadiazol2 ylbenzamide are critical considerations. Preliminary studies indicate that it has moderate stability under standard conditions, which is essential for its safe handling and disposal. However, further research is required to fully understand its environmental impact and develop sustainable synthesis methods.
In conclusion, 3-phenoxy-N-(5-pyridin-YL)-1 3 4-Oxadiazol2 ylbenzamide (CAS No 887867 67 6) represents a significant advancement in the field of organic chemistry. Its unique molecular structure endows it with versatile properties that make it suitable for a wide range of applications. As research continues to uncover its full potential, this compound is poised to play a pivotal role in both therapeutic development and materials science innovation.
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